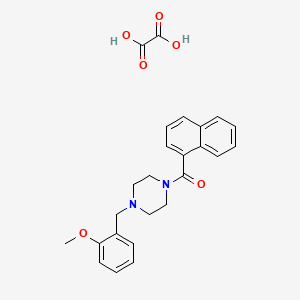
1-(2-methoxybenzyl)-4-(1-naphthoyl)piperazine oxalate
Vue d'ensemble
Description
1-(2-methoxybenzyl)-4-(1-naphthoyl)piperazine oxalate, also known as MN-25, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in 2010 by a group of researchers at the University of Nagasaki in Japan. Since then, MN-25 has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Mécanisme D'action
1-(2-methoxybenzyl)-4-(1-naphthoyl)piperazine oxalate acts as a partial agonist at the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, cognition, and behavior. By binding to these receptors, 1-(2-methoxybenzyl)-4-(1-naphthoyl)piperazine oxalate modulates the activity of neurotransmitters such as serotonin and dopamine, which are known to play a crucial role in these processes. The exact mechanism of action of 1-(2-methoxybenzyl)-4-(1-naphthoyl)piperazine oxalate is still under investigation, but it is believed to involve the modulation of intracellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-methoxybenzyl)-4-(1-naphthoyl)piperazine oxalate can induce a range of biochemical and physiological effects in the brain and other organs. These include changes in neurotransmitter release, receptor expression, and gene transcription. 1-(2-methoxybenzyl)-4-(1-naphthoyl)piperazine oxalate has also been shown to enhance neuroplasticity, which is the ability of the brain to adapt to new experiences and stimuli. These effects suggest that 1-(2-methoxybenzyl)-4-(1-naphthoyl)piperazine oxalate may have therapeutic potential for the treatment of various neurological and psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(2-methoxybenzyl)-4-(1-naphthoyl)piperazine oxalate is its high selectivity for the 5-HT1A and 5-HT2A receptors, which allows for more precise manipulation of these systems in experimental settings. 1-(2-methoxybenzyl)-4-(1-naphthoyl)piperazine oxalate also has good solubility in water, which makes it easier to administer and study in vivo. However, 1-(2-methoxybenzyl)-4-(1-naphthoyl)piperazine oxalate is still a relatively new compound, and its pharmacokinetics and toxicity profile are not well understood. This limits its use in some types of experiments and highlights the need for further research in these areas.
Orientations Futures
There are several potential future directions for research on 1-(2-methoxybenzyl)-4-(1-naphthoyl)piperazine oxalate. One area of interest is the development of new drugs based on the structure of 1-(2-methoxybenzyl)-4-(1-naphthoyl)piperazine oxalate that can target specific receptors and systems in the brain. Another direction is the investigation of the long-term effects of 1-(2-methoxybenzyl)-4-(1-naphthoyl)piperazine oxalate on brain function and behavior, as well as its potential for neuroprotection and neuroregeneration. Finally, 1-(2-methoxybenzyl)-4-(1-naphthoyl)piperazine oxalate could be used as a tool to study the role of the 5-HT1A and 5-HT2A receptors in various physiological and pathological processes, which could lead to new insights into the mechanisms underlying these processes.
Applications De Recherche Scientifique
1-(2-methoxybenzyl)-4-(1-naphthoyl)piperazine oxalate has been studied extensively for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit high affinity and selectivity for certain receptors in the brain, such as the serotonin 5-HT1A and 5-HT2A receptors. This makes it a promising candidate for the development of new drugs for the treatment of various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia.
Propriétés
IUPAC Name |
[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]-naphthalen-1-ylmethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2.C2H2O4/c1-27-22-12-5-3-8-19(22)17-24-13-15-25(16-14-24)23(26)21-11-6-9-18-7-2-4-10-20(18)21;3-1(4)2(5)6/h2-12H,13-17H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBQJOGSMUZDJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]-naphthalen-1-ylmethanone;oxalic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(1-cyclohexen-1-yl)ethyl]-4-oxo-N-(2-pyridinylmethyl)-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide](/img/structure/B4015340.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3,4-dimethoxybenzyl)piperazine oxalate](/img/structure/B4015348.png)

![5-(2,5-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4015360.png)
![6-benzyl-2-(2-furylmethylene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4015362.png)
![ethyl 2-[(3-methylbutanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4015389.png)
![N-(4-bromophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]butanamide](/img/structure/B4015396.png)

![3-{[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole oxalate](/img/structure/B4015411.png)
![methyl 4-[10-acetyl-3-(4-methylphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate](/img/structure/B4015418.png)
![10-benzoyl-3-(2-furyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4015427.png)
![N-1-adamantyl-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4015437.png)
![1-(4-fluorobenzoyl)-4-[4-(methylthio)benzyl]piperazine oxalate](/img/structure/B4015441.png)
![ethyl 5'-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-2,3'-bithiophene-4'-carboxylate](/img/structure/B4015446.png)